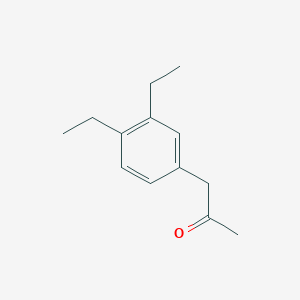
1-(3,4-Diethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a propan-2-one group attached to a 3,4-diethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3,4-Diethylphenyl)propan-2-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(3,4-Diethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(3,4-Diethylphenyl)propan-2-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
類似化合物との比較
1-(3,4-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethyl groups.
1-(3,4-Dimethoxyphenyl)propan-2-one: Contains methoxy groups on the phenyl ring.
1-(3,4-Dichlorophenyl)propan-2-one: Contains chlorine atoms on the phenyl ring.
Uniqueness: 1-(3,4-Diethylphenyl)propan-2-one is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to similar compounds with different substituents
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
1-(3,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-12-7-6-11(8-10(3)14)9-13(12)5-2/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
FJDVYQWOOOZZHB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


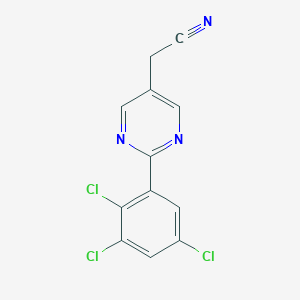
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
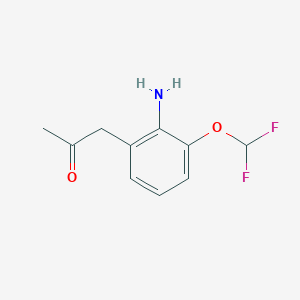
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)

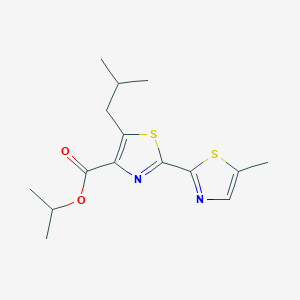

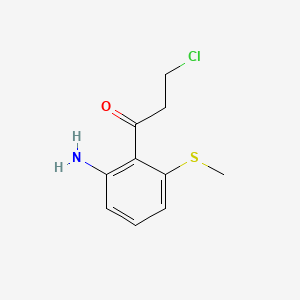
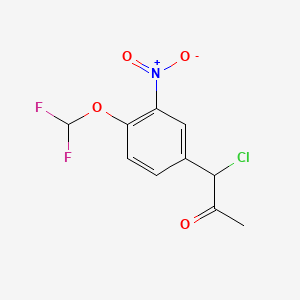
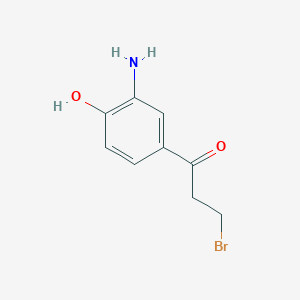
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)


